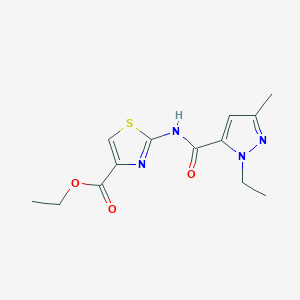

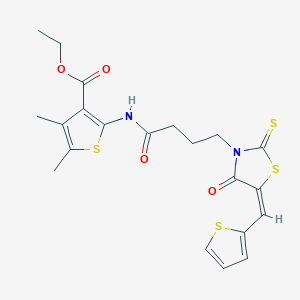

ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, involves various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, the SMILES string for 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid isCCn1nc(C)cc1C(O)=O and its InChI key is VFMGOJUUTAPPDA-UHFFFAOYSA-N . These representations provide a unique way to identify the compound and its structure. Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds can be quite diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .科学的研究の応用

Synthesis and Auxin Activities

- Research demonstrated the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, leading to the creation of new compounds with auxin activities, although not highly significant. These compounds were also tested for their antiblastic properties on wheat germ (Yue et al., 2010).

Antimicrobial Study

- A study on ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, involved synthetic modifications and antimicrobial testing against various bacterial and fungal strains. The research also included a 3D QSAR analysis to understand structure-activity relationships (Desai et al., 2019).

Design and Biological Evaluation

- A comprehensive study involved the design and synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, exploring their toxicological impact on C. elegans (Donohue et al., 2002).

Biocidal Properties

- Research focused on the synthesis of compounds like ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, assessing their biocidal properties against various bacterial and fungal species (Youssef et al., 2011).

Thiazolecarboxylic Acid Derivatives

- A study on the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid led to the creation of new derivatives, exploring their potential chemical applications (Dovlatyan et al., 2004).

Molluscicidal Properties

- New thiazolo[5,4-d]pyrimidines were synthesized and evaluated for their molluscicidal properties, offering potential applications in controlling schistosomiasis (El-bayouki & Basyouni, 1988).

Safety and Hazards

The safety and hazards of a compound depend on its chemical properties. For example, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is classified as Acute Tox. 4 Oral according to the GHS07 Signal Word Warning . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

特性

IUPAC Name |

ethyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-4-17-10(6-8(3)16-17)11(18)15-13-14-9(7-21-13)12(19)20-5-2/h6-7H,4-5H2,1-3H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJFFGETFLGEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC(=CS2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2655964.png)

![3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2655967.png)

![6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione](/img/structure/B2655974.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2655975.png)

![5-chloro-2-methoxy-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2655976.png)

![6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2655977.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2655979.png)

![3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2655980.png)

![6-(2-Oxopropyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2655984.png)

![(5-bromopyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2655985.png)